molecular formula C14H19NO2 B180622 (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate CAS No. 116140-26-2

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate

Cat. No.: B180622
CAS No.: 116140-26-2
M. Wt: 233.31 g/mol
InChI Key: KKESSUGZTMZMJU-UHFFFAOYSA-N
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Description

(3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry research. Chiral 3-substituted-4-functionalized piperidines are recognized as privileged scaffolds in drug discovery due to their diverse and potent biological activities . These structures are critical components in the synthesis of active pharmaceutical ingredients, such as enzyme inhibitors for the treatment of tumors, compounds for obesity-associated disorders, and agents for hypertension and heart failure . The specific stereochemistry of the (3R,4R) enantiomer makes it particularly useful for constructing molecules with defined three-dimensional structures, which is crucial for achieving selectivity and potency against biological targets. The application of biocatalytic methods, such as reductions by carbonyl reductases, for synthesizing stereoisomers like this one is a key area of research, highlighting the compound's role in developing sustainable synthetic pathways . As a research chemical, it provides scientists with a versatile starting point for the exploration and development of new therapeutic agents. This product is strictly for research and development purposes in a laboratory setting.

Properties

IUPAC Name

ethyl 4-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKESSUGZTMZMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623671
Record name Ethyl 4-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116140-26-2
Record name Ethyl 4-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The specific conditions and reagents used can vary depending on the desired product and scale of production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
The compound's structural similarity to known analgesics positions it as a candidate for pain management therapies. It is hypothesized to interact with opioid receptors in the central nervous system, potentially providing analgesic effects similar to those of established opioid medications. Research indicates that piperidine derivatives often exhibit affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, which are crucial for pain modulation .

Antidepressant and Anticonvulsant Potential
Beyond analgesia, this compound may also be explored for its antidepressant and anticonvulsant properties. Its ability to modulate neurotransmitter systems suggests a role in treating mood disorders and seizure disorders .

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in the development of more complex molecules with desired biological activities. Its unique structure allows chemists to utilize it in multi-step synthesis processes aimed at creating novel therapeutic agents .

Table 1: Comparison of Piperidine Derivatives as Synthetic Intermediates

Compound NameApplicationsKey Features
This compoundAnalgesics, antidepressantsStereochemistry influences activity
PiperidineWide range of pharmaceuticalsBasic structure for numerous derivatives
EvodiamineAnticancer propertiesAntiproliferative effects

Biological Research

Piperidine derivatives are frequently employed in biological research to study their effects on various biological systems. The specific stereochemistry of this compound may influence its interactions with biological targets, making it a subject of interest for pharmacological studies .

Mechanism of Action
The mechanism involves interactions with neurotransmitter receptors and enzymes that play roles in neurotransmitter synthesis and degradation. This modulation can lead to significant biological effects relevant to various therapeutic areas .

Case Studies

Several studies have investigated the pharmacological potential of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system, leading to their biological effects . The exact mechanism of action may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Structural Analogs with Modified Ester Groups

Compound Name Substituents (Position) Molecular Formula Key Differences Synthesis Method Reference
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate Methyl ester (3), Phenyl (4) C₁₃H₁₇NO₂ Smaller ester group (methyl vs. ethyl) Similar to target compound, esterification with methanol
Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate Hydroxyl (3), Ethyl ester (4) C₈H₁₅NO₃ Hydroxyl replaces phenyl at C4 Multi-step synthesis involving hydroxylation

Key Observations :

  • Ester group size affects lipophilicity: Ethyl esters (logP ~2.5) are more lipophilic than methyl esters (logP ~1.8), influencing bioavailability .

Analogs with Modified Piperidine Substituents

Compound Name Substituents (Position) Molecular Formula Key Differences Synthesis Method Reference
(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate Methyl (4), Ethyl ester (3) C₁₀H₁₉NO₂ Methyl replaces phenyl at C4 Reaction with 1,1-dimethylethylamine in THF
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate Sulfonyl (1), 4-Cl-phenyl (1) C₁₄H₁₈ClNO₄S Sulfonyl group at C1, Cl-phenyl Sulfonylation of ethyl piperidin-3-carboxylate

Key Observations :

  • Phenyl vs. methyl at C4: Phenyl groups enhance π-π stacking interactions, critical for receptor binding in drug design .

Complex Derivatives with Additional Functional Groups

Compound Name Substituents (Position) Molecular Formula Key Differences Synthesis Method Reference
(3R,4R)-Benzyl 4-(tert-butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate Benzyl ester (1), Boc-amino (4), hydroxyl (3) C₂₀H₂₉N₂O₅ Benzyl ester and Boc-protected amine Multi-step synthesis involving Boc protection
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride Oxo (4), Ethyl ester (3) C₈H₁₄ClNO₃ Ketone at C4, hydrochloride salt Cyclization of nitro esters under acidic conditions

Key Observations :

  • Boc-protected amines are common in peptide synthesis for temporary amine protection .
  • Ketone groups at C4 may serve as intermediates for further functionalization (e.g., reduction to alcohols) .

Biological Activity

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The specific stereochemistry of the (3R,4R) configuration is crucial as it influences the compound's interactions with biological targets.

Key Properties:

  • Chemical Formula: C17H23N
  • Molecular Weight: 255.37 g/mol
  • Stereochemistry: (3R,4R)

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving opioid receptors.

Key Mechanisms:

  • Opioid Receptor Interactions: The compound exhibits potential affinity towards mu (μ), delta (δ), and kappa (κ) opioid receptors, which are critical in pain modulation and analgesic effects .
  • Analgesic Properties: Similar compounds have been investigated for their analgesic effects, suggesting that this compound may also possess pain-relieving properties .

Analgesic Activity

Research indicates that compounds structurally related to this compound exhibit analgesic properties. For instance, studies on related piperidine derivatives demonstrated significant pain relief in animal models.

CompoundED50 (mg/kg)Reference
Fentanyl0.0048
LY835772.0
JDTic0.006

Antidepressant Potential

Given the structural similarities with known antidepressants, there is ongoing research into the potential of this compound as an antidepressant agent. Its ability to interact with serotonin and norepinephrine pathways could be a focal point for further investigation .

Research Findings

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. For example:

  • Synthesis and Evaluation: A study synthesized various piperidine analogs and evaluated their binding affinities at opioid receptors. The results indicated that modifications at the phenyl ring significantly influenced receptor selectivity and potency .
  • In Vitro Studies: In vitro assays demonstrated that certain analogs exhibited high affinity for μ-opioid receptors while showing reduced activity at κ-receptors, suggesting a potential for reduced side effects commonly associated with non-selective opioids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate, and how is its structure validated?

  • Synthesis Methods : The compound is typically synthesized via esterification of piperidine-3-carboxylic acid derivatives. For example, analogous protocols involve starting from chiral piperidine precursors, such as (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, followed by functionalization with aryl groups (e.g., phenyl or fluorophenyl substituents) using aldehydes or benzyl halides . Protecting groups like tert-butoxycarbonyl (Boc) are often employed to stabilize intermediates during multi-step syntheses .
  • Structural Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming stereochemistry and substituent positions. For instance, distinct coupling constants in 1H NMR can resolve R/R configurations, while 13C NMR verifies carbonyl and aromatic carbon environments . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where applicable) provide additional confirmation, especially for resolving stereochemical ambiguities .

Q. What safety precautions are recommended for handling piperidine carboxylates like this compound?

  • Hazard Mitigation : While direct safety data for this compound is limited, structural analogs (e.g., ethyl 4-(2-fluorophenyl)piperidinecarboxylate) suggest potential hazards such as skin/eye irritation (GHS Category 2) and respiratory tract irritation. Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood . For spills, neutralize with inert absorbents and consult safety data sheets (SDS) of analogous compounds .

Q. What key physicochemical properties influence the experimental design for this compound?

  • Critical Properties :

  • Molecular Weight : ~293–305 g/mol (based on ethyl piperidine carboxylate analogs) .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
  • Storage : Stable under inert atmospheres at 2–8°C; moisture-sensitive intermediates may require desiccant storage .
    • Design Implications : Solubility guides solvent choice for reactions (e.g., DMF for SN2 substitutions), while molecular weight affects purification strategies (e.g., silica gel chromatography or recrystallization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of piperidine carboxylates?

  • Analytical Strategies :

  • X-ray Crystallography : Definitive for absolute configuration determination. Bond angles and torsional strain in crystal structures (e.g., 109.5° for sp3 carbons) validate R/R vs. S/S configurations .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times compared to known standards .
  • NOESY NMR : Detects nuclear Overhauser effects between protons on adjacent stereocenters to infer spatial proximity .
    • Case Study : In chemodivergent syntheses, conflicting NMR data for diastereomers (e.g., 3R,4S vs. 3R,4R) were resolved by correlating coupling constants (J values) with expected vicinal proton interactions .

Q. What methodological approaches address discrepancies in spectroscopic data for structurally similar analogs?

  • Data Reconciliation :

  • Comparative Analysis : Overlay 1H NMR spectra of the target compound with analogs (e.g., 4-fluorophenyl vs. phenyl derivatives) to identify shifts caused by electron-withdrawing/donating groups .
  • Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to eliminate signal overlap in crowded spectral regions .
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate proposed structures .
    • Example : A 0.2 ppm deviation in carbonyl 13C NMR signals between experimental and computed data prompted re-evaluation of reaction conditions, revealing unintended oxidation side products .

Q. How can enantiomeric purity be optimized during synthesis?

  • Stereocontrol Techniques :

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry during alkylation or acylation steps .
  • Asymmetric Catalysis : Employ chiral phase-transfer catalysts (e.g., cinchona alkaloids) to enhance enantioselectivity in nucleophilic substitutions .
  • Dynamic Resolution : Utilize enzymes (e.g., lipases) or chiral resolving agents (e.g., tartaric acid) to separate racemic mixtures .
    • Case Study : A 15% increase in enantiomeric excess (ee) was achieved by replacing racemic ethyl piperidine-3-carboxylate with a Boc-protected (3R,4R)-intermediate, followed by enzymatic resolution .

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